REACTION_CXSMILES
|
[NH2:1][C:2]1[N:6]([C:7]2[C:12]([Cl:13])=[CH:11][C:10]([C:14]([F:17])([F:16])[F:15])=[CH:9][C:8]=2[Cl:18])[N:5]=[C:4]([C:19]#[N:20])[CH:3]=1.[I:21]N1C(=O)CCC1=O.CCCCCC>C(#N)C>[NH2:1][C:2]1[N:6]([C:7]2[C:8]([Cl:18])=[CH:9][C:10]([C:14]([F:16])([F:15])[F:17])=[CH:11][C:12]=2[Cl:13])[N:5]=[C:4]([C:19]#[N:20])[C:3]=1[I:21]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=NN1C1=C(C=C(C=C1Cl)C(F)(F)F)Cl)C#N
|
Name
|
|
Quantity
|
3.52 g
|
Type
|
reactant
|
Smiles
|
IN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
was continued for 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the mixture was then evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to provide the crude product (8.2 g), still containing succinimide
|
Type
|
CUSTOM
|
Details
|
This may be used without further purification
|
Type
|
CUSTOM
|
Details
|
purified
|
Type
|
CUSTOM
|
Details
|
by partitioning between dichloromethane and water
|
Type
|
CUSTOM
|
Details
|
separating
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporating the organic layer
|
Type
|
CUSTOM
|
Details
|
to produce a yellow solid
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=NN1C1=C(C=C(C=C1Cl)C(F)(F)F)Cl)C#N)I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |